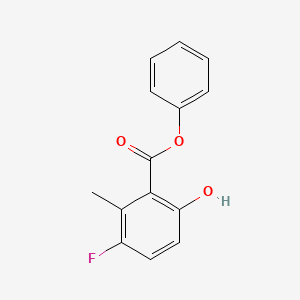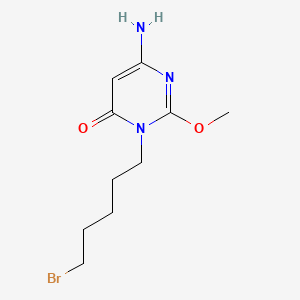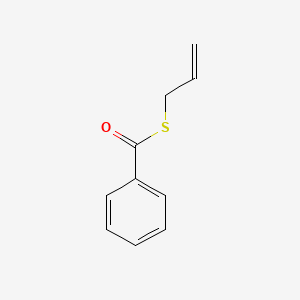
苯基3-氟-6-羟基-2-甲基苯甲酸酯
描述
Phenyl 3-fluoro-6-hydroxy-2-methylbenzoate is a useful research compound. Its molecular formula is C14H11FO3 and its molecular weight is 246.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenyl 3-fluoro-6-hydroxy-2-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenyl 3-fluoro-6-hydroxy-2-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
1. 抗肿瘤特性
苯基3-氟-6-羟基-2-甲基苯甲酸酯展示出作为抗肿瘤剂的潜力。Hutchinson等人(2001 年)探索了氟化的 2-(4-氨基苯基)苯并噻唑,展示了它们在体外对敏感人类乳腺细胞系的强效细胞毒性。这项研究表明,与苯基 3-氟-6-羟基-2-甲基苯甲酸酯结构相似的化合物可能在癌症研究和治疗中具有重要的应用 (Hutchinson 等人,2001 年)。
2. 抗菌和抗真菌活性
另一个应用领域是用于对抗细菌和真菌感染。邵等人(2007 年)从红树林真菌中识别出化合物,包括与苯基 3-氟-6-羟基-2-甲基苯甲酸酯结构相似的衍生物,它表现出抗菌和抗真菌特性。这项研究表明此类化合物在开发新的抗菌剂中具有潜在用途 (邵等人,2007 年)。
3. 在 PET 成像中的潜力
与苯基 3-氟-6-羟基-2-甲基苯甲酸酯相似的氟化衍生物在正电子发射断层扫描 (PET) 成像中显示出前景。郑等人(2008 年)合成了氟化的苯并噻唑苯胺并对其进行了评估,作为阿尔茨海默病中 β-淀粉样斑块的潜在示踪剂,展示了此类化合物在神经影像学和神经退行性疾病诊断中的潜力 (郑等人,2008 年)。
4. 药物开发中的分子对接研究
对结构相关化合物的研究还包括分子对接研究,这对于药物开发至关重要。周等人(2021 年)合成了结构相似的化合物,并进行了分子对接以评估其与蛋白质的相互作用,强调了这些化合物在合理药物设计和新疗法开发中的重要性 (周等人,2021 年)。
5. 荧光传感器开发
与苯基 3-氟-6-羟基-2-甲基苯甲酸酯在结构上相似的化合物正被探索作为荧光传感器。叶等人(2014 年)合成了一种基于邻氨基苯酚的荧光化学传感器,展示了其对特定金属离子的高选择性和敏感性,可用于生物和环境监测 (叶等人,2014 年)。
属性
IUPAC Name |
phenyl 3-fluoro-6-hydroxy-2-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-9-11(15)7-8-12(16)13(9)14(17)18-10-5-3-2-4-6-10/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJBQCKZTRUDDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)OC2=CC=CC=C2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-ethoxymethyl]-7,7-dimethyl-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylic acid ethyl ester](/img/structure/B8255869.png)

![6-[(2-Fluorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B8255888.png)

![(4-Formylphenyl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate](/img/structure/B8255917.png)
![4-[3-(Dimethylamino)prop-1-ynyl]benzonitrile](/img/structure/B8255931.png)

![Ethyl 2-[1-(benzenesulfonyl)indol-3-yl]-2-oxoacetate](/img/structure/B8255950.png)
![[[(4-Aminobenzoyl)amino]-phosphonomethyl]phosphonic acid](/img/structure/B8255952.png)
![2-(1-(Ethylsulfonyl)-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile](/img/structure/B8255956.png)
![1-[(S)-2-(tert-Butoxycarbonyl)-3-(2-methoxyethoxy)propyl]cyclopentanecarboxylic acid](/img/structure/B8255964.png)

![(2E)-2-[1-(4-fluorophenyl)-7,8-dihydro-6H-benzo[f]indazol-5-ylidene]acetonitrile](/img/structure/B8255969.png)
![1-(4-Fluorophenyl)-6-hydroxy-1,7,8,9-tetrahydrocyclohepta[f]indazole-5-carbonitrile](/img/structure/B8255974.png)